molecular formula C20H16Br2N2O B10839693 1-(Bis(4-bromophenyl)methyl)-3-phenylurea

1-(Bis(4-bromophenyl)methyl)-3-phenylurea

Cat. No.: B10839693
M. Wt: 460.2 g/mol
InChI Key: MNUYZVNTMQHNEW-UHFFFAOYSA-N
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Description

1-(bis(4-bromophenyl)methyl)-3-phenylurea is an organic compound characterized by the presence of bromine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bis(4-bromophenyl)methyl)-3-phenylurea typically involves the reaction of 4-bromobenzyl chloride with phenylurea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-(bis(4-bromophenyl)methyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted phenylurea derivatives.

Scientific Research Applications

1-(bis(4-bromophenyl)methyl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(bis(4-bromophenyl)methyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(bis(4-bromophenyl)methyl)-3-phenylurea is unique due to its specific structure, which combines brominated phenyl groups with a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H16Br2N2O

Molecular Weight

460.2 g/mol

IUPAC Name

1-[bis(4-bromophenyl)methyl]-3-phenylurea

InChI

InChI=1S/C20H16Br2N2O/c21-16-10-6-14(7-11-16)19(15-8-12-17(22)13-9-15)24-20(25)23-18-4-2-1-3-5-18/h1-13,19H,(H2,23,24,25)

InChI Key

MNUYZVNTMQHNEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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